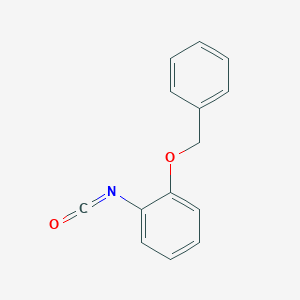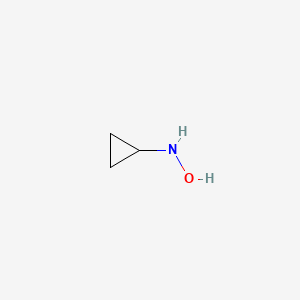![molecular formula C10H26Cl4N4 B6611494 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride CAS No. 2743206-54-2](/img/structure/B6611494.png)
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Piperazin-1-yl)ethyl]piperazine tetrahydrochloride, also known as 1-PPT, is an organic compound used in scientific research. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms at its core. 1-PPT is a versatile compound with multiple applications in research and laboratory experiments. In
Aplicaciones Científicas De Investigación
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride has a wide range of applications in scientific research. It has been used as a pharmacological tool to study the effects of drugs on the central nervous system. It has also been used in the study of the effects of various drugs on the cardiovascular system. In addition, it has been used to study the effects of various drugs on the respiratory system. Finally, it has been used to study the effects of various drugs on the reproductive system.
Mecanismo De Acción
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride acts as an agonist at the 5-HT2A serotonin receptor. This receptor is involved in a variety of physiological processes, including the regulation of mood, sleep, appetite, and cognitive function. By binding to this receptor, 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride can modulate the activity of these processes.
Biochemical and Physiological Effects
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of dopamine and other neurotransmitters in the brain. It has also been shown to modulate the release of hormones, such as cortisol and adrenaline. In addition, it has been shown to modulate the activity of the immune system. Finally, it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It also has a wide range of applications in research and is relatively stable. However, there are also some limitations to its use. It is not particularly soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic in high concentrations, so it must be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride. One potential avenue of research is to explore its potential as an antidepressant or anxiolytic drug. Another potential area of research is to explore its potential as a treatment for Parkinson’s disease. Additionally, further research could be conducted to explore its potential as a treatment for Alzheimer’s disease. Finally, further research could be conducted to explore its potential as a treatment for other neurological disorders.
Métodos De Síntesis
1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-chloropiperazine with ethylmagnesium bromide to form the intermediate 1-(2-chloropiperazin-1-yl)ethylpiperazine. This intermediate can then be hydrolyzed in the presence of hydrochloric acid to form 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride. This method has been demonstrated to be efficient and cost-effective for the production of 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride.
Propiedades
IUPAC Name |
1-(2-piperazin-1-ylethyl)piperazine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4.4ClH/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14;;;;/h11-12H,1-10H2;4*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBGHXJVJFWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNCC2.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperazin-1-yl)ethyl]piperazine tetrahydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









amino}-3-methylbutanoic acid](/img/structure/B6611483.png)




